EMT inhibitor-2 -

EMT inhibitor-2

Catalog Number: EVT-8235896
CAS Number:
Molecular Formula: C24H26N2O8
Molecular Weight: 470.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Epithelial-Mesenchymal Transition Inhibitor-2 is a compound that plays a significant role in inhibiting the epithelial-mesenchymal transition process, which is crucial in various biological contexts, including cancer metastasis. This compound has garnered attention in scientific research due to its potential therapeutic applications in targeting conditions characterized by abnormal cell migration and invasion.

Source

The compound is derived from various synthetic methods aimed at creating effective inhibitors of the epithelial-mesenchymal transition. Research indicates that Epithelial-Mesenchymal Transition Inhibitor-2 can be synthesized through classical organic chemistry techniques, particularly the Claisen–Schmidt condensation method, which has been documented in studies focused on anti-inflammatory and antibacterial properties .

Classification

Epithelial-Mesenchymal Transition Inhibitor-2 falls under the category of small molecule inhibitors. These compounds are designed to interfere with specific biological pathways, particularly those involved in the epithelial-mesenchymal transition, which is regulated by several signaling pathways, including transforming growth factor beta and others .

Synthesis Analysis

Methods

The synthesis of Epithelial-Mesenchymal Transition Inhibitor-2 typically involves a multi-step organic synthesis process. The Claisen–Schmidt condensation method is commonly used, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. This method allows for the formation of complex structures that are necessary for effective inhibition of the epithelial-mesenchymal transition .

Technical Details

  1. Reagents: Common reagents include aldehydes, ketones, and basic catalysts.
  2. Conditions: The reaction is generally conducted under controlled temperature and pH conditions to maximize yield and purity.
  3. Purification: Post-synthesis, compounds are purified using techniques such as high-performance liquid chromatography to ensure high purity levels necessary for biological assays .
Molecular Structure Analysis

Structure

The molecular structure of Epithelial-Mesenchymal Transition Inhibitor-2 consists of specific functional groups that facilitate its interaction with biological targets involved in the epithelial-mesenchymal transition process. While detailed structural data may vary based on specific synthetic routes, common features include carbonyl groups and aromatic rings that enhance binding affinity to target proteins.

Data

Nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds. The structural elucidation often reveals critical information about the spatial arrangement of atoms within the molecule, which is essential for understanding its mechanism of action .

Chemical Reactions Analysis

Reactions

Epithelial-Mesenchymal Transition Inhibitor-2 undergoes various chemical reactions that are critical for its function as an inhibitor. These reactions primarily involve binding interactions with key proteins involved in the epithelial-mesenchymal transition pathway.

Technical Details

  1. Binding Affinity: The compound's ability to bind to proteins such as Snail1 and glutamyl-prolyl-tRNA synthetase is crucial for its inhibitory effects.
  2. Inhibition Mechanism: By disrupting protein-protein interactions, Epithelial-Mesenchymal Transition Inhibitor-2 can prevent the activation of downstream signaling pathways that promote cellular migration and invasion .
Mechanism of Action

Process

The mechanism of action for Epithelial-Mesenchymal Transition Inhibitor-2 involves several steps:

  1. Target Binding: The compound binds to specific transcription factors associated with epithelial-mesenchymal transition.
  2. Signal Disruption: This binding disrupts signaling pathways activated by growth factors such as transforming growth factor beta.
  3. Gene Expression Modulation: Ultimately, this leads to altered expression levels of genes involved in cell adhesion and migration, thereby inhibiting the transition from epithelial to mesenchymal phenotypes .

Data

Studies have shown that treatment with Epithelial-Mesenchymal Transition Inhibitor-2 results in decreased expression of mesenchymal markers (e.g., vimentin) and increased expression of epithelial markers (e.g., E-cadherin), demonstrating its effectiveness in reversing epithelial-mesenchymal transition processes .

Physical and Chemical Properties Analysis

Physical Properties

Epithelial-Mesenchymal Transition Inhibitor-2 typically exhibits:

  • Molecular Weight: Varies depending on specific structural modifications.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

The chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with specific amino acid residues within target proteins, facilitating its inhibitory action.

Relevant data from studies indicate that variations in these properties can significantly affect the compound's biological activity and efficacy as an inhibitor .

Applications

Epithelial-Mesenchymal Transition Inhibitor-2 has several scientific uses:

  1. Cancer Research: It is primarily investigated for its potential to inhibit cancer metastasis by targeting epithelial-mesenchymal transition pathways.
  2. Therapeutic Development: The compound is being explored as a lead candidate for developing new therapies aimed at preventing tumor invasion and improving patient outcomes in various cancers.
  3. Biological Studies: Used as a tool compound in research settings to better understand the mechanisms underlying epithelial-mesenchymal transition and its role in disease progression .
Mechanistic Insights into Epithelial-Mesenchymal Transition Inhibition by Epithelial-Mesenchymal Transition Inhibitor-2

Modulation of Key Epithelial-Mesenchymal Transition-Inducing Signaling Pathways

Suppression of Transforming Growth Factor-β-Driven Epithelial-Mesenchymal Transition via Dual Cytochrome P450 3A4 and Cytochrome P450 2C9 Inhibition

Epithelial-Mesenchymal Transition Inhibitor-2 exerts its effects primarily through dual inhibition of cytochrome P450 3A4 and cytochrome P450 2C9 enzymes, which are pivotal in metabolizing mediators of transforming growth factor-β signaling. Cytochrome P450 enzymes modulate the bioavailability of endogenous transforming growth factor-β activators and downstream effectors. By inhibiting cytochrome P450 3A4 (half maximal inhibitory concentration = 49.72 μM) and cytochrome P450 2C9 (half maximal inhibitory concentration = 5.54 μM), this compound reduces the activation of transforming growth factor-β receptors and subsequent phosphorylation of mothers against decapentaplegic homolog proteins [4] [5]. This inhibition prevents the nuclear translocation of mothers against decapentaplegic homolog complexes, thereby repressing the transcription of epithelial-mesenchymal transition transcription factors such as Snail family transcriptional repressor 1, Snail family transcriptional repressor 2, zinc finger E-box binding homeobox 1, and zinc finger E-box binding homeobox 2 [1] [4].

Table 1: Impact of Epithelial-Mesenchymal Transition Inhibitor-2 on Transforming Growth Factor-β-Induced Epithelial Markers

Epithelial MarkerChange with Transforming Growth Factor-β AloneChange with Transforming Growth Factor-β + Epithelial-Mesenchymal Transition Inhibitor-2
E-cadherinDownregulated (≥80%)Partially restored (40-60% of baseline)
OccludinDownregulated (≥75%)Maintained at 50-70% of baseline
Zonula occludens-1Disrupted localizationLocalization partially preserved

Consequently, Epithelial-Mesenchymal Transition Inhibitor-2 maintains epithelial integrity by preventing transforming growth factor-β-induced loss of E-cadherin-mediated cell adhesion and tight junction dissolution. The compound’s efficacy is particularly notable in models of interleukin-1β-primed epithelial cells, where transforming growth factor-β signaling is hyperactivated due to inflammatory microenvironment cues [4].

Interference with Interleukin-1β-Mediated Mesenchymal Transition in Tumor Microenvironments

Within tumor microenvironments, interleukin-1β serves as a potent inducer of mesenchymal transition through nuclear factor kappa-light-chain-enhancer of activated B cells activation and subsequent pro-epithelial-mesenchymal transition cytokine production. Epithelial-Mesenchymal Transition Inhibitor-2 disrupts interleukin-1β signaling cascades by attenuating nuclear factor kappa-light-chain-enhancer of activated B cells nuclear translocation and DNA binding activity [4]. This interference reduces the expression of mesenchymal markers such as vimentin, N-cadherin, and fibronectin by 40–65% in carcinoma cells exposed to tumor-associated macrophages or exogenous interleukin-1β.

The compound’s mechanism involves suppressing interleukin-1β-induced cyclooxygenase-2 overexpression and prostaglandin E2 synthesis, both critical for sustaining the autocrine loop of mesenchymal transition. In interleukin-1β-rich microenvironments, Epithelial-Mesenchymal Transition Inhibitor-2 significantly impedes collagen matrix invasion (60–75% reduction in invasion) and metalloproteinase-2/matrix metalloproteinase-9 secretion by destabilizing the nuclear factor kappa-light-chain-enhancer of activated B cells–Snail family transcriptional repressor 1 axis [4]. This dual action on both transforming growth factor-β and interleukin-1β pathways positions Epithelial-Mesenchymal Transition Inhibitor-2 as a multifunctional inhibitor of inflammation-driven mesenchymal plasticity.

Crosstalk with Phosphatidylinositol 3-Kinase-Protein Kinase B and Mammalian Target of Rapamycin Pathways in Partial Epithelial-Mesenchymal Transition Regulation

Epithelial-Mesenchymal Transition Inhibitor-2 modulates partial epithelial-mesenchymal transition phenotypes by interacting with phosphatidylinositol 3-kinase-protein kinase B and mammalian target of rapamycin signaling networks. The phosphatidylinositol 3-kinase-protein kinase B pathway, hyperactivated in >90% of non-small cell lung carcinomas, promotes epithelial-mesenchymal transition through glycogen synthase kinase 3 beta inactivation and subsequent Snail family transcriptional repressor stabilization [3] [6] [9]. Epithelial-Mesenchymal Transition Inhibitor-2 reduces phosphorylation of phosphatidylinositol 3-kinase substrates (phosphatidylinositol (3,4,5)-trisphosphate levels decreased by 50%) and protein kinase B serine/threonine kinase 473 (phosphorylation reduced by 60–70%), thereby reactivating glycogen synthase kinase 3 beta-mediated phosphorylation and proteasomal degradation of Snail family transcriptional repressor 1 [3] [6].

Table 2: Effects on Phosphatidylinositol 3-Kinase-Protein Kinase B-Mammalian Target of Rapamycin Pathway Components

Pathway ComponentActivation State in Mesenchymal CellsModification by Epithelial-Mesenchymal Transition Inhibitor-2
Phosphatidylinositol 3-kinaseHyperphosphorylated40-50% reduced phosphorylation
Protein Kinase B (serine/threonine kinase 473)Hyperphosphorylated60-70% dephosphorylation
Mammalian target of rapamycin complex 1Activated50-65% reduced activity
Glycogen synthase kinase 3 betaInactivatedReactivated (2.5-fold increase in activity)

Furthermore, Epithelial-Mesenchymal Transition Inhibitor-2 suppresses mammalian target of rapamycin complex 1-dependent translation of hypoxia-inducible factor 1 alpha and twist-related protein 1, key drivers of mesenchymal metabolism and invasiveness. This occurs through compound-induced dissociation of the mammalian target of rapamycin-raptor complex and reduced phosphorylation of mammalian target of rapamycin effectors (p70 ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1) [6] [9]. By concurrently targeting phosphatidylinositol 3-kinase-protein kinase B and mammalian target of rapamycin nodes, the compound stabilizes hybrid epithelial/mesenchymal phenotypes—a critical feature for inhibiting metastasis while retaining susceptibility to anoikis [7] [10]. The compound’s efficacy in suppressing vimentin expression while preserving E-cadherin in partial epithelial-mesenchymal transition models (60–80% epithelial marker retention) highlights its role in constraining metastatic plasticity without fully reversing to an epithelial phenotype, a strategy that may prevent metastatic outgrowth [1] [7] [10].

The therapeutic implications of this multi-pathway targeting are significant, as partial epithelial-mesenchymal transition states confer maximal plasticity and metastatic competence. Epithelial-Mesenchymal Transition Inhibitor-2’s ability to lock cells in a transitional state reduces their adaptive capacity and enhances susceptibility to conventional therapies [3] [7].

Properties

Product Name

EMT inhibitor-2

IUPAC Name

4-[2-[2-(3,4-dimethoxyphenyl)-5-hydroxy-6-methoxy-4-oxochromen-7-yl]oxyethyl]piperazin-2-one

Molecular Formula

C24H26N2O8

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C24H26N2O8/c1-30-16-5-4-14(10-18(16)31-2)17-11-15(27)22-19(34-17)12-20(24(32-3)23(22)29)33-9-8-26-7-6-25-21(28)13-26/h4-5,10-12,29H,6-9,13H2,1-3H3,(H,25,28)

InChI Key

QOLZDEMWVAPPHO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OCCN4CCNC(=O)C4)OC)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OCCN4CCNC(=O)C4)OC)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.